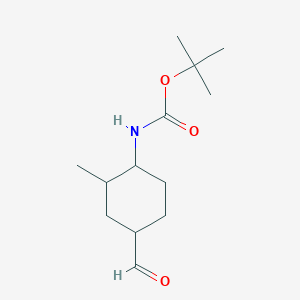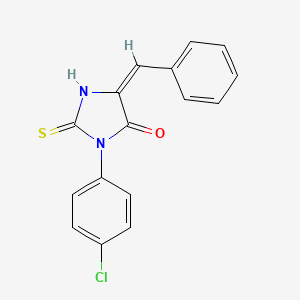
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one: is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of thioureas with chloroacetyl chloride and an aldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction yields the desired thioxoimidazolidinone derivative with good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one has shown potential as an antimicrobial and antifungal agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in material science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- 5-Benzylidene-2-methylsulfanyl-3-phenyl-3,5-dihydro-imidazol-4-one
- 5-(4-Fluorobenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-(Bis(benzylamino)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Comparison: Compared to similar compounds, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone coreThe presence of the chlorophenyl group enhances its antimicrobial properties, while the thioxoimidazolidinone core is crucial for its reactivity and stability .
Eigenschaften
Molekularformel |
C16H11ClN2OS |
|---|---|
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10+ |
InChI-Schlüssel |
CNQSTJDEJRAQBH-GXDHUFHOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


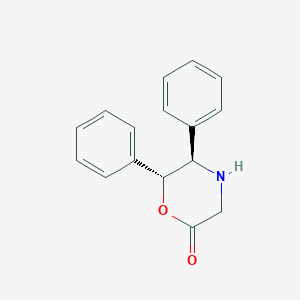
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
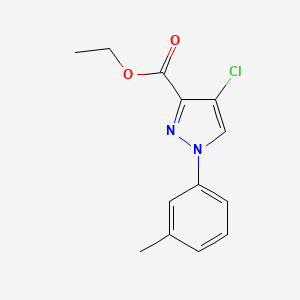
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
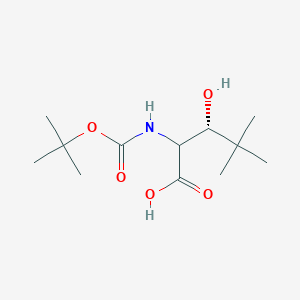
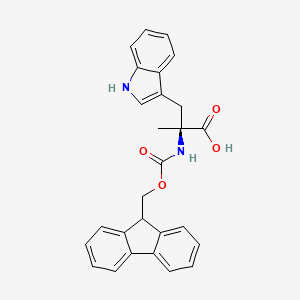

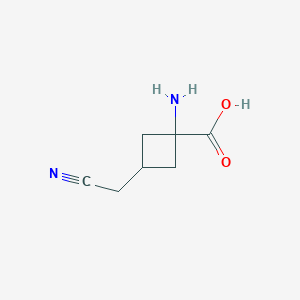
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
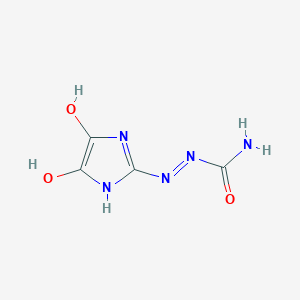
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
